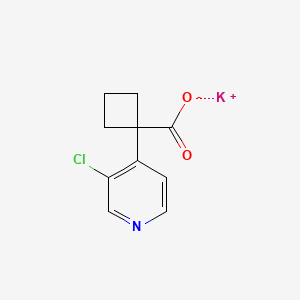

Potassium;1-(3-chloropyridin-4-yl)cyclobutane-1-carboxylate

Description

Potassium;1-(3-chloropyridin-4-yl)cyclobutane-1-carboxylate is a cyclobutane-based carboxylate salt featuring a 3-chloropyridin-4-yl substituent. Its structure combines a rigid cyclobutane ring with a pyridine moiety, which confers unique electronic and steric properties. The potassium counterion enhances solubility in polar solvents, making it suitable for pharmaceutical or agrochemical applications. Hydrolysis of the ester group followed by neutralization with potassium hydroxide would yield the potassium carboxylate.

Properties

IUPAC Name |

potassium;1-(3-chloropyridin-4-yl)cyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2.K/c11-8-6-12-5-2-7(8)10(9(13)14)3-1-4-10;/h2,5-6H,1,3-4H2,(H,13,14);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHMKEGBRSIFKD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=C(C=NC=C2)Cl)C(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClKNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium;1-(3-chloropyridin-4-yl)cyclobutane-1-carboxylate typically involves the reaction of 1-(3-chloropyridin-4-yl)cyclobutane-1-carboxylic acid with a potassium base. The reaction is carried out in an appropriate solvent, such as water or an organic solvent, under controlled temperature and pH conditions to ensure the formation of the potassium salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The product is typically isolated by filtration, followed by drying and purification steps to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Potassium;1-(3-chloropyridin-4-yl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chloropyridine moiety can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Potassium;1-(3-chloropyridin-4-yl)cyclobutane-1-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Potassium;1-(3-chloropyridin-4-yl)cyclobutane-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors, depending on its application. The compound’s effects are mediated through binding to these targets, leading to changes in biochemical pathways and cellular processes. The specific pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional analogues of Potassium;1-(3-chloropyridin-4-yl)cyclobutane-1-carboxylate:

Physicochemical and Functional Differences

- Solubility : The potassium salt form of the target compound is expected to exhibit higher aqueous solubility than its ester counterparts, critical for bioavailability in pharmaceutical formulations.

- Reactivity :

Research Findings and Data Gaps

- Key Findings :

- Data Gaps: Limited direct data on the target compound’s synthesis, crystallography, or biological activity. Thermodynamic properties (e.g., melting point, logP) require experimental validation.

Biological Activity

Potassium;1-(3-chloropyridin-4-yl)cyclobutane-1-carboxylate is a chemical compound with the molecular formula C10H10ClNO2K. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and interactions with biomolecules.

Chemical Structure and Properties

The compound features a cyclobutane ring attached to a chloropyridine moiety, which contributes to its unique reactivity and biological properties. The presence of the chlorine atom is significant as it can influence the compound's reactivity and interactions with biological targets.

Structure Overview

| Component | Description |

|---|---|

| Molecular Formula | C10H10ClNO2K |

| CAS Number | 2408958-51-8 |

| IUPAC Name | Potassium 1-(3-chloropyridin-4-yl)cyclobutane-1-carboxylate |

| Physical Form | Powder |

| Purity | ≥95% |

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors. The binding affinity to these targets can lead to alterations in biochemical pathways, influencing cellular processes.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It could interact with various receptors, potentially leading to physiological changes.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that chlorinated pyridine derivatives can inhibit bacterial growth, suggesting that this compound may also possess similar activities.

Anticancer Potential

Preliminary studies suggest that the compound may have anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation.

Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

-

Antimicrobial Studies:

- A study demonstrated that chlorinated pyridine derivatives inhibited the growth of various bacterial strains, indicating potential use as antimicrobial agents.

-

Cell Viability Assays:

- In vitro assays showed that related compounds reduced cell viability in cancer cell lines, suggesting a potential role in cancer therapy.

-

Mechanistic Insights:

- Research indicated that these compounds might exert their effects through oxidative stress mechanisms and modulation of apoptotic pathways.

Case Study 1: Antibacterial Activity

A recent investigation into the antibacterial properties of chlorinated pyridine derivatives revealed significant inhibition against Gram-positive bacteria. The study utilized a series of assays to evaluate the minimum inhibitory concentration (MIC), establishing a correlation between structure and activity.

Case Study 2: Anticancer Activity

Another study focused on the cytotoxic effects of related compounds on human cancer cell lines. Results indicated that treatment with these compounds led to increased apoptosis rates, with mechanisms involving caspase activation being highlighted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.